![molecular formula C9H13BO3 B15070966 [2-(4-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-40-7](/img/structure/B15070966.png)
[2-(4-Methoxyphenyl)ethyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenethyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. (4-Methoxyphenethyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenethyl)boronic acid typically involves the reaction of 4-methoxyphenethyl bromide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
On an industrial scale, the production of (4-Methoxyphenethyl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenethyl)boronic acid has diverse applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism by which (4-Methoxyphenethyl)boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling reaction, it undergoes transmetalation with a palladium catalyst, which facilitates the formation of a new carbon-carbon bond . This reaction is highly efficient and tolerant of various functional groups, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness
(4-Methoxyphenethyl)boronic acid is unique due to its methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Eigenschaften
CAS-Nummer |
105869-40-7 |
|---|---|
Molekularformel |
C9H13BO3 |
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
RWPNEJOLOHADOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC=C(C=C1)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


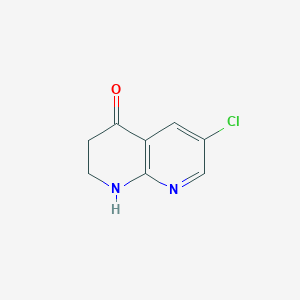
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
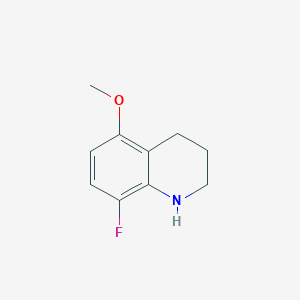

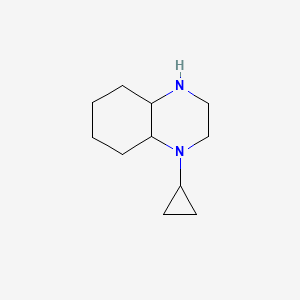
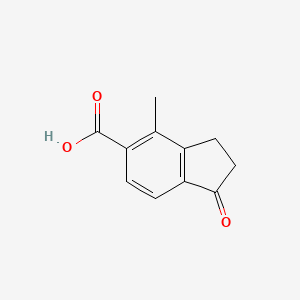
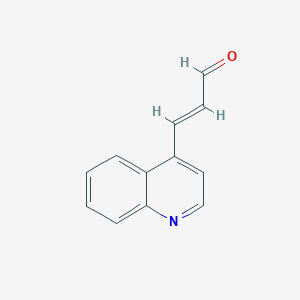
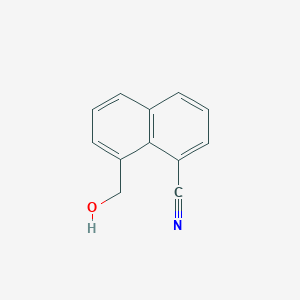
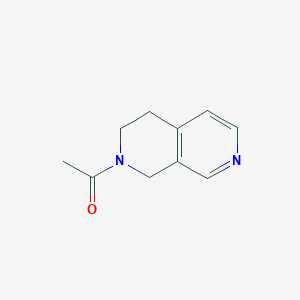
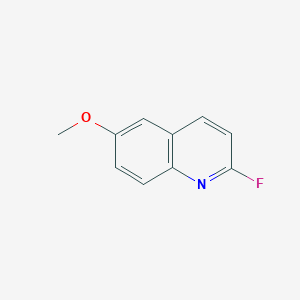

![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)
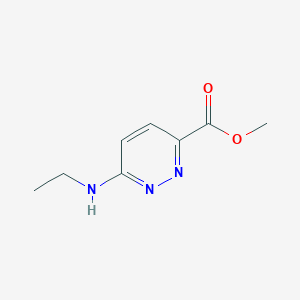
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
